molecular formula C16H11NO3S B5322021 4-(3-thienyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione

4-(3-thienyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione

Cat. No. B5322021
M. Wt: 297.3 g/mol
InChI Key: SKXWGYNRSKWBLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-thienyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione, also known as TDQ, is a heterocyclic compound that has gained significant attention in scientific research due to its potential therapeutic applications. TDQ belongs to the class of quinoline derivatives and is synthesized through a multistep process involving the condensation of thienyl acetic acid with 2-aminobenzoic acid followed by cyclization and oxidation.

Mechanism of Action

The exact mechanism of action of 4-(3-thienyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione is not fully understood, but it is believed to involve the inhibition of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. This compound has also been shown to induce DNA damage and activate the p53 tumor suppressor pathway, which can lead to apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer activity, this compound has been found to exhibit other biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of protein kinase C (PKC), an enzyme that is involved in cell signaling and regulation. This compound has also been found to modulate the activity of ion channels in the heart, which could have implications for the treatment of cardiac arrhythmias.

Advantages and Limitations for Lab Experiments

One advantage of 4-(3-thienyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione for lab experiments is its relatively simple synthesis method, which allows for large-scale production of the compound. However, this compound is also known to be unstable in solution and can degrade over time, which can complicate experiments. Additionally, this compound has been found to exhibit cytotoxicity at high concentrations, which can limit its use in certain assays.

Future Directions

There are several potential future directions for research on 4-(3-thienyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione. One area of interest is the development of this compound derivatives with improved pharmacological properties, such as increased potency or decreased toxicity. Another potential direction is the investigation of this compound's effects on other biological targets, such as enzymes involved in inflammation or neurodegeneration. Finally, there is interest in exploring the use of this compound as a tool compound for studying the mechanisms of DNA topoisomerase II inhibition and its role in cancer therapy.

Synthesis Methods

The synthesis of 4-(3-thienyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione involves several steps, starting with the condensation of thienyl acetic acid with 2-aminobenzoic acid in the presence of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then cyclized using trifluoroacetic anhydride (TFAA) and triethylamine (TEA) to form the pyranoquinoline ring system. Finally, the compound is oxidized using Jones reagent to yield this compound.

Scientific Research Applications

4-(3-thienyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione has been extensively studied for its potential therapeutic applications, particularly as an anticancer agent. Several studies have shown that this compound exhibits potent antiproliferative activity against a range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. This compound has also been found to induce apoptosis (programmed cell death) in cancer cells, which is a desirable characteristic for anticancer drugs.

properties

IUPAC Name

4-thiophen-3-yl-4,6-dihydro-3H-pyrano[3,2-c]quinoline-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO3S/c18-13-7-11(9-5-6-21-8-9)14-15(20-13)10-3-1-2-4-12(10)17-16(14)19/h1-6,8,11H,7H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKXWGYNRSKWBLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(C3=CC=CC=C3NC2=O)OC1=O)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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